Sulthiame
Overview
Description
Sulthiame is an antiepileptic drug widely used in Europe and Israel . It is primarily used in benign focal epilepsies of childhood and may be useful as an adjunct therapy in a variety of other refractory epilepsies .
Molecular Structure Analysis
The molecular formula of Sulthiame is C10H14N2O4S2 . Its average mass is 290.359 Da and its mono-isotopic mass is 290.039490 Da .Physical And Chemical Properties Analysis
Sulthiame has a density of 1.5±0.1 g/cm3, a boiling point of 520.2±60.0 °C at 760 mmHg, and a flash point of 268.4±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Carbonic Anhydrase Inhibition and Antiepileptic Action
Sulthiame is recognized for its anticonvulsant effects, functioning as a carbonic anhydrase (CA) inhibitor. Research has elucidated its mode of action, including possible changes in intracellular pH that accompany its anticonvulsant properties. For instance, Leniger et al. (2002) highlighted Sulthiame's ability to reduce intracellular pH and epileptiform activity in hippocampal neurons, suggesting a mechanism for its efficacy in treating epilepsy (Leniger et al., 2002). Additionally, Temperini et al. (2007) investigated its interaction with mammalian carbonic anhydrase isoforms, finding Sulthiame to be a potent inhibitor of several CA isoforms, which aids in understanding its broad antiepileptic activity (Temperini et al., 2007).
Efficacy in Childhood Epilepsy
Sulthiame's efficacy extends to childhood epilepsy, with studies affirming its usefulness in treating both partial and generalized seizures. Ben-Zeev et al. (2004) conducted a multicenter, retrospective study to evaluate its efficacy and tolerability, demonstrating its effectiveness in this demographic (Ben-Zeev et al., 2004).
Modulation of Motor Cortex Excitability
Research by Siniatchkin et al. (2006) using transcranial magnetic stimulation (TMS) revealed that Sulthiame could increase resting motor threshold in the human motor cortex, indicating a reduction in axonal excitability of cortical neurons. This selective modulation of motor threshold suggests a unique pathway through which Sulthiame exerts its antiepileptic effect, potentially offering insights into novel treatment strategies for epilepsy (Siniatchkin et al., 2006).
Role in Refractory Epilepsies
Further research into Sulthiame's applications has explored its role as an adjunctive therapy in refractory epilepsies, demonstrating reasonable efficacy and tolerability in a heterogeneous group of children with refractory epilepsies. Swiderska et al. (2011) provided evidence supporting its consideration in similar populations, highlighting the potential of Sulthiame in managing challenging epilepsy cases (Swiderska et al., 2011).
Lennox-Gastaut Syndrome Treatment
Caraballo et al. (2018) evaluated the efficacy and tolerability of Sulthiame as an add-on treatment in patients with Lennox-Gastaut syndrome (LGS), finding significant seizure reduction in a majority of patients. This study underlines Sulthiame's potential utility in managing one of the more severe epileptic encephalopathies, contributing to the diversity of its therapeutic applications (Caraballo et al., 2018).
Future Directions
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVCUVYZFYAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023626 | |
Record name | Sulthiame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sultiame | |
CAS RN |
61-56-3 | |
Record name | Sulthiame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulthiame [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulthiame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08329 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulthiame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sultiame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULTHIAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.